molecular formula C6H11N3O4 B1329560 Triglycine CAS No. 556-33-2

Triglycine

Cat. No.: B1329560
CAS No.: 556-33-2
M. Wt: 189.17 g/mol
InChI Key: XKUKSGPZAADMRA-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Gly-Gly-Gly or triglycine is a flexible peptide linker with three glycine residues linked by peptide bonds in a linear sequence. Gly-linkers link multiple domains in a single protein without affecting the function of each domain.
Glycylglycylglycine, also known as GGG or gly-gly-gly, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Glycylglycylglycine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, glycylglycylglycine is primarily located in the cytoplasm. Outside of the human body, glycylglycylglycine can be found in fruits. This makes glycylglycylglycine a potential biomarker for the consumption of this food product.
Glycyl-glycyl-glycine is a tripeptide in which three glycine units are linked via peptide bonds in a linear sequence.

Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11N3O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3,7H2,(H,8,10)(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUKSGPZAADMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80204140
Record name Glycyl-glycyl-glycine
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Molecular Weight

189.17 g/mol
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Physical Description

Crystals; [Alfa Aesar MSDS], Solid
Record name Glycyl-glycyl-glycine
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Record name Glycylglycylglycine
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Solubility

58.5 mg/mL at 25 °C
Record name Glycylglycylglycine
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CAS No.

556-33-2
Record name Glycylglycylglycine
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Record name Glycyl-glycyl-glycine
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Record name Triglycine
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Record name Glycyl-glycyl-glycine
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Record name N-(N-glycylglycyl)glycine
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Record name Glycylglycylglycine
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Melting Point

246 °C
Record name Glycylglycylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

t-Boc-GlyGlyGly (1.359 g, 4.7 mmol) was dissolved in 350 mL of anhydrous methylene chloride at room temperature and to this solution were added DIPC (0.75 mL, 4.7 mmol), DMAP (382 mg, 3.13 mmol) and camptothecin (0.55 g, 1.57 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature and left for 16 h. The solution was washed with 0.1 N HCl, dried and evaporated under reduced pressure to yield a white solid, which was recrystallized from methanol to give camptothecin-20-ester of t-Boc-GlyGlyGly: 1H NMR (DMSO-d6) δ 8.40 (s), 8.25 (d), 7.91 (d), 7.78 (m), 7.65 (t), 7.26 (s), 7.05 (br, s), 5.65 (d), 5.40 (d), 5.25 (s), 5.10 (br, s), 3.75-4.42 (m), 2.15-2.35 (m), 1.45 (s), 0.95 (t) Camptothecin-20-ester of t-Boc-GlyGlyGly (1.5 g, 1.06 mmol) was dissolved in a mixture of methylene chloride (10 mL) and TFA (10 mL) and stirred at room temperature for 1 h. Solvent was removed under vacuum and the residue was re-dissolved in methylene chloride. The solution was poured into ether to give instant precipitate (yellow). The precipitate was filtered and washed with cold ether to give 1.31 g of 12. 1H NMR (DMSO-d6) δ 8.79 (s), 7.75-8.61 (m), 7.10 (s), 5.55 (s), 3.90-4.37 (m), 3.86 (s), 3.54 (s), 2.11-2.23 (m), 0.95 (t). ESI/MS (m/z) expected 519; Found 520 (M+H).
[Compound]
Name
Camptothecin-20-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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